N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride
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Overview
Description
N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride is a chemical compound that features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride typically involves the reaction of 2-aminopyridine with formaldehyde and methanesulfonamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminomethyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine core but differ in the substituents attached to the nitrogen atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include a bromine atom and an imidazo ring.
Uniqueness
N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13Cl2N3O2S |
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Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2S.2ClH/c1-13(11,12)10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3,(H,9,10);2*1H |
InChI Key |
LKOVHMGZZAAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=N1)CN.Cl.Cl |
Origin of Product |
United States |
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